molecular formula C8H3Cl2F2NOS B6325655 2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% CAS No. 33350-58-2

2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95%

Cat. No. B6325655
CAS RN: 33350-58-2
M. Wt: 270.08 g/mol
InChI Key: COYDXOOYSKKYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% (2-C4-CDFMTPI) is an organic compound used in the synthesis of pharmaceuticals and other compounds. It is a chlorinated isocyanate containing a difluoromethylthio group. It is used in a variety of applications, including the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of fluorinated compounds.

Mechanism of Action

2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is a chlorinated isocyanate, and its mechanism of action is similar to that of other chlorinated isocyanates. It reacts with nucleophiles, such as amines, to form a carbamate. It can also react with alcohols to form urethanes. These reactions can be used to synthesize a variety of compounds, including pharmaceuticals and fluorinated compounds.
Biochemical and Physiological Effects
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be an irritant to the skin, eyes, and respiratory system. It is also known to be toxic if ingested.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to handle and store. It is also relatively inexpensive, which makes it a viable option for laboratory experiments. However, it is also a hazardous compound, and it should be handled with care. It should be handled in a well-ventilated area, and protective equipment should be worn.

Future Directions

Future research on 2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% could focus on its biochemical and physiological effects. It could also be studied for its potential applications in the synthesis of pharmaceuticals and fluorinated compounds. Additionally, research could be conducted to improve its reaction conditions and to develop new methods for its synthesis. Finally, research could be conducted to explore its potential toxicity and to develop methods for its safe handling and storage.

Synthesis Methods

2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is synthesized by the reaction of 2-chloro-4-chlorodifluoromethylthiophenol with isocyanic acid. The reaction proceeds in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at temperatures of up to 150°C. The product is a solid that can be isolated by filtration and recrystallized from ethanol.

Scientific Research Applications

2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is used in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of pharmaceuticals, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of fluorinated compounds, such as fluorinated polymers and polymers with fluorinated side-chains.

properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methyl]sulfanyl-1-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYDXOOYSKKYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)Cl)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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